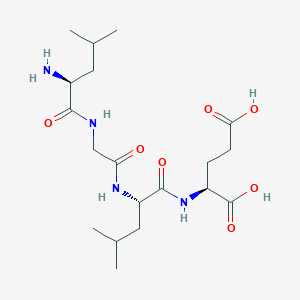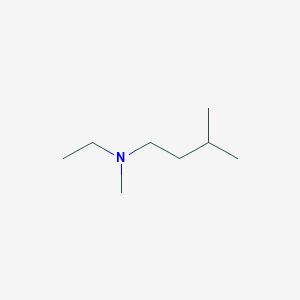![molecular formula C22H16O4S2 B14235047 5,5'-(Naphthalene-2,6-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) CAS No. 225220-32-6](/img/structure/B14235047.png)
5,5'-(Naphthalene-2,6-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(Naphthalene-2,6-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene core linked to two dihydrothieno[3,4-b][1,4]dioxine moieties, which contribute to its distinctive chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Naphthalene-2,6-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) typically involves multi-step organic reactions. One common method includes the coupling of naphthalene derivatives with dihydrothieno[3,4-b][1,4]dioxine units under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including solution-based n-doping and polymerization processes. These methods are optimized for scalability and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-(Naphthalene-2,6-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Various substituents can replace hydrogen atoms in the compound, facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene diimide derivatives, while substitution reactions can produce a variety of functionalized compounds .
Applications De Recherche Scientifique
5,5’-(Naphthalene-2,6-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, including organic semiconductors and photovoltaic cells
Mécanisme D'action
The mechanism by which 5,5’-(Naphthalene-2,6-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s high electron affinity and mobility make it an effective electron acceptor in organic electronic devices. It facilitates charge transport by reducing the electron hopping distance and minimizing structural rearrangement during electron transfer .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(3,4-ethylenedioxythiophene) (PEDOT): Known for its high conductivity and stability.
Poly(naphthalenediimide-bithiophene) (pNDI-2T): Exhibits high electron mobility and is used in field-effect transistors
Uniqueness
5,5’-(Naphthalene-2,6-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) stands out due to its unique combination of naphthalene and dihydrothieno[3,4-b][1,4]dioxine units, which confer distinct electronic properties. This makes it particularly suitable for applications in organic electronics and advanced material synthesis .
Propriétés
Numéro CAS |
225220-32-6 |
|---|---|
Formule moléculaire |
C22H16O4S2 |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
5-[6-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)naphthalen-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine |
InChI |
InChI=1S/C22H16O4S2/c1-3-15(21-19-17(11-27-21)23-5-7-25-19)10-14-2-4-16(9-13(1)14)22-20-18(12-28-22)24-6-8-26-20/h1-4,9-12H,5-8H2 |
Clé InChI |
OQKRROFKBHQEDV-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(SC=C2O1)C3=CC4=C(C=C3)C=C(C=C4)C5=C6C(=CS5)OCCO6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


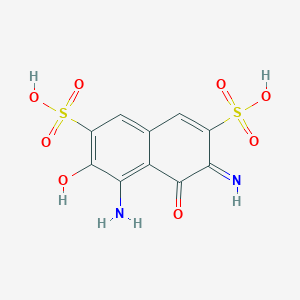
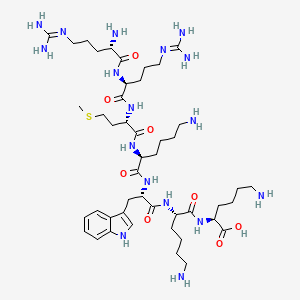
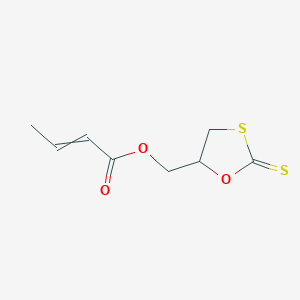
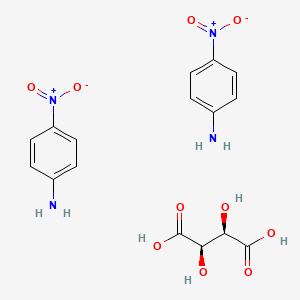
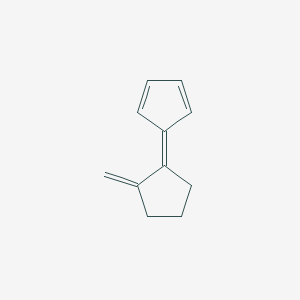
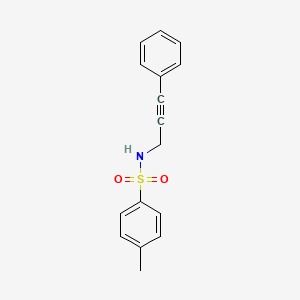
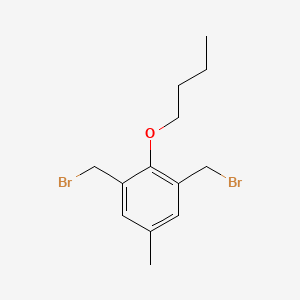
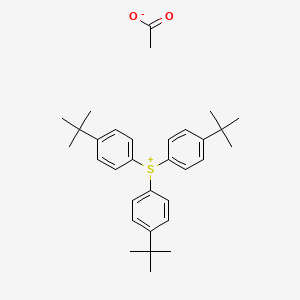
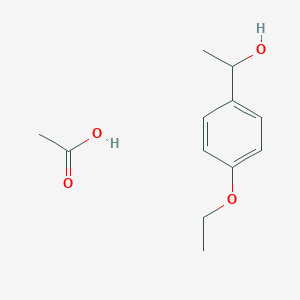

![2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14235029.png)
